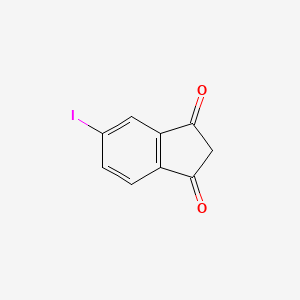

5-iodo-1H-indene-1,3(2H)-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H5IO2 |

|---|---|

Molecular Weight |

272.04 g/mol |

IUPAC Name |

5-iodoindene-1,3-dione |

InChI |

InChI=1S/C9H5IO2/c10-5-1-2-6-7(3-5)9(12)4-8(6)11/h1-3H,4H2 |

InChI Key |

MAVITDXOQVWVKO-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)C2=C(C1=O)C=C(C=C2)I |

Origin of Product |

United States |

Synthetic Methodologies for 5 Iodo 1h Indene 1,3 2h Dione and Its Analogues

Retrosynthetic Analysis of the 5-iodo-1H-indene-1,3(2H)-dione Framework

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, readily available starting materials. icj-e.org For this compound, the analysis reveals two primary strategic disconnections.

The first and most apparent disconnection is at the carbon-iodine (C-I) bond. This simplifies the target molecule to the unsubstituted 1H-indene-1,3(2H)-dione core and an electrophilic iodine source. This approach necessitates a reliable and regioselective method for the direct iodination of the pre-formed indandione ring system.

A second, alternative strategy involves dissecting the indandione ring itself while keeping the C-I bond intact. This leads to precursors that already contain the iodine substituent on the aromatic ring. For instance, an intramolecular cyclization approach would trace back to an iodinated 3-arylpropionic acid derivative. Alternatively, a condensation strategy would lead back to an iodinated phthalic acid derivative, such as 4-iodophthalic acid or its corresponding ester, and a two-carbon synthon like ethyl acetate (B1210297) or malonic acid. This latter approach circumvents the potential challenges of regioselectivity associated with direct iodination of the final indandione core.

Classical Synthesis Approaches to Substituted Indene-1,3(2H)-diones

The synthesis of the core 1H-indene-1,3(2H)-dione structure is a well-established process, forming the foundation for producing its substituted derivatives.

Nucleophilic Addition and Cyclization Strategies

One of the most straightforward and widely used methods for constructing the indene-1,3(2H)-dione scaffold is through a base-catalyzed condensation reaction. The classical approach involves the Claisen condensation of a dialkyl phthalate (B1215562), such as dimethyl phthalate, with ethyl acetate. wikipedia.org This reaction, typically using a strong base like sodium ethoxide, generates an intermediate, the sodium salt of 2-(ethoxycarbonyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide. Subsequent heating under acidic conditions leads to hydrolysis and decarboxylation, yielding the final 1H-indene-1,3(2H)-dione.

To synthesize substituted analogues, the corresponding substituted phthalic anhydride (B1165640) or phthalate ester is used. For derivatives bearing electron-withdrawing groups, such as nitro or halo substituents, a common route is the condensation of the appropriately substituted phthalic anhydride with malonic acid in a basic solvent like pyridine. nih.gov This method provides a direct pathway to the desired substituted indene-1,3(2H)-dione framework. nih.gov

| Starting Material 1 | Starting Material 2 | Base/Catalyst | Conditions | Product | Ref |

| Dialkyl Phthalate | Alkyl Acetate | Sodium Alkoxide | Basic conditions, then acidic workup | 1H-Indene-1,3(2H)-dione | |

| Substituted Phthalic Anhydride | Malonic Acid | Pyridine | Reflux | Substituted 1H-Indene-1,3(2H)-dione | nih.gov |

| Phthalic Anhydride | Diethyl Malonate | Montmorillonite KSF clay | - | 1H-Indene-1,3(2H)-dione | nih.gov |

| Phthalic Anhydride | Ethyl Acetoacetate | Acetic Anhydride, Triethylamine | - | 1H-Indene-1,3(2H)-dione | nih.gov |

Friedel-Crafts Acylation Routes to Substituted Indene-1,3(2H)-diones

The Friedel-Crafts reaction provides an alternative pathway to the indandione skeleton, primarily through intramolecular cyclization. ijpcbs.com This typically involves the acylation of a suitably substituted benzene (B151609) derivative with a bifunctional acylating agent or the cyclization of an arylpropionic acid derivative. For instance, the intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid can form a 1-indanone, which can then be further oxidized to the 1,3-dione. beilstein-journals.orgacs.org

More direct approaches have also been explored. For example, a Friedel-Crafts acylation reaction between a substituted benzoyl chloride and malonyl dichloride in the presence of a Lewis acid like aluminum chloride (AlCl₃) can theoretically produce the indandione ring system. However, this route can be challenging, often resulting in low yields, particularly when electron-withdrawing groups are present on the aromatic precursor.

Direct Iodination Strategies for the Indene-1,3(2H)-dione Core

While many halogenated indandiones are prepared from pre-halogenated precursors, direct halogenation of the 1H-indene-1,3(2H)-dione aromatic ring is a feasible, though challenging, alternative. The two carbonyl groups strongly deactivate the aromatic ring, making electrophilic substitution difficult.

Regioselective Iodination at C-5 Position

Electrophilic substitution on the deactivated aromatic ring of 1H-indene-1,3(2H)-dione is expected to occur at the C-5 position (or the equivalent C-6 position). This regioselectivity is governed by the electronic effects of the fused ring system. While specific literature detailing the direct C-5 iodination of indene-1,3-dione is scarce, analogies can be drawn from the synthesis of other 5-halo-indandiones. For example, the synthesis of 5-bromo-1,3-indandione (B1279020) has been achieved through direct bromination, indicating that the C-5 position is indeed susceptible to electrophilic attack under appropriate conditions. The challenge lies in finding an iodinating system potent enough to overcome the deactivation of the ring.

Evaluation of Iodinating Reagents and Conditions

The direct iodination of deactivated aromatic compounds requires highly reactive electrophilic iodine sources. tcichemicals.com Standard reagents like molecular iodine (I₂) are generally ineffective unless activated by an oxidizing agent or a Lewis acid.

More potent iodinating reagents that could be effective for this transformation include:

N-Iodosuccinimide (NIS): Often used with a strong acid catalyst like trifluoroacetic acid, NIS is a common reagent for iodinating moderately deactivated aromatic rings.

Iodine Monochloride (ICl): A powerful electrophilic iodinating agent that can be effective for unreactive substrates.

1,3-Diiodo-5,5-dimethylhydantoin (DIH): This reagent is noted for its high reactivity and selectivity. In the presence of a strong acid like sulfuric acid, DIH can iodinate even strongly deactivated substrates like nitrobenzene, suggesting its potential applicability for the 1H-indene-1,3(2H)-dione core. tcichemicals.com

The selection of the reagent and reaction conditions (solvent, temperature, and acid catalyst) is critical to achieving a successful and regioselective iodination while minimizing side reactions.

| Iodinating Reagent | Typical Conditions | Reactivity Profile | Ref |

| N-Iodosuccinimide (NIS) | Acid catalyst (e.g., TFA) | Moderate, effective for many aromatics | nih.gov |

| Iodine Monochloride (ICl) | Inert solvent | High, suitable for deactivated rings | - |

| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | Sulfuric Acid | High, can iodinate strongly deactivated rings | tcichemicals.com |

| Iodine / Oxidizing Agent (e.g., HIO₃, H₂O₂) | Acidic medium | Variable, depends on oxidant strength | - |

Modern and Sustainable Synthetic Methodologies

Recent advancements in synthetic organic chemistry have focused on developing more efficient, selective, and environmentally benign methods. These approaches aim to reduce waste, avoid harsh reagents, and improve reaction economy.

Palladium catalysis has emerged as a powerful tool for constructing complex cyclic systems. An efficient synthesis of 2-substituted indene-1,3(2H)-dione derivatives has been developed via a palladium-catalyzed intramolecular carbonylative annulation. nih.gov This method utilizes stable and readily available 1-(2-halophenyl)-1,3-diones as precursors. nih.govorganic-chemistry.org Phenyl formate (B1220265) serves as a carbon monoxide (CO) source in a reaction that proceeds with a broad substrate scope and delivers good to excellent yields. nih.govorganic-chemistry.org

This strategy is significant as it provides a pathway to various substituted indene-1,3(2H)-diones, and could theoretically be applied to synthesize the 5-iodo analogue by starting with a suitably substituted 1-(2-halo-4-iodophenyl)-1,3-dione precursor. Another palladium(0)-catalyzed reaction incorporating tert-butyl isocyanide has also been developed for the synthesis of indane-1,3-dione derivatives, showcasing the versatility of palladium in accessing this scaffold. rsc.org

Table 1: Palladium-Catalyzed Carbonylative Annulation for Indene-1,3(2H)-dione Derivatives

| Starting Material | Catalyst | CO Source | Base | Solvent | Temp. (°C) | Yield | Reference |

| 1-(2-halophenyl)-1,3-diones | Palladium catalyst | Phenyl formate | K₃PO₄ | DMSO | 95 | Good to Excellent | organic-chemistry.org, nih.gov |

Green Chemistry Principles in the Synthesis of Halogenated Indene-1,3(2H)-diones

The principles of green chemistry are increasingly being integrated into the synthesis of halogenated organic compounds to minimize environmental impact. For indane-1,3-dione derivatives, this includes the use of less hazardous reagents and alternative energy sources. One notable green method involves mechanical ball milling for halogenation reactions at the C2 position, which avoids the use of bulk organic solvents. nih.gov For instance, the synthesis of 2,2-dichloro and 2,2-dibromo-1H-indene-1,3(2H)-dione has been achieved in high yields (97-98%) using trichloroisocyanuric or tribromoisocyanuric acid under ball-milling conditions. nih.gov

A core principle of green chemistry in this context is the synthesis of halogenated indane-1,3-diones from pre-halogenated precursors, such as halogenated phthalic anhydrides. nih.govencyclopedia.pub This approach is more atom-economical and avoids the regioselectivity issues associated with direct halogenation of the indane-1,3-dione aromatic ring. nih.gov Furthermore, the use of water-based systems or solvent-free conditions for condensation reactions represents another green strategy. acs.org

Ionic liquids (ILs) have gained prominence as environmentally benign alternatives to volatile organic solvents due to their negligible vapor pressure, high thermal stability, and recyclability. nih.gov They can act as both the solvent and catalyst in organic transformations.

Several indene-1,3(2H)-dione derivatives have been synthesized using ILs. A task-specific ionic liquid, 2-hydroxyethylammonium formate (2-HEAF), has been shown to efficiently catalyze the Knoevenagel condensation of indan-1,3-dione with various aldehydes at room temperature without any additional solvent, affording 2-arylidene-1H-indene-1,3(2H)-diones in high yields. acs.org Similarly, the acidic ionic liquid [Hbim]BF₄ has been used as a recyclable medium for the one-step synthesis of bis-indolylindane-1,3-diones and other novel indene-1,3(2H)-dione derivatives from ninhydrin (B49086) and indole (B1671886) substrates. nih.govlibrary.wales These methods highlight the potential of ILs to facilitate the synthesis of this compound derivatives through cleaner reaction profiles.

Table 2: Ionic Liquid (IL) Mediated Syntheses of Indene-1,3(2H)-dione Derivatives

| Ionic Liquid | Reactants | Conditions | Product Type | Yield | Reference |

| [Hbim]BF₄ | Ninhydrin, Indoles | - | Bis-indolylindane-1,3-diones | Excellent | nih.gov |

| 2-HEAF | Indan-1,3-dione, Aldehydes | Room Temp, Solvent-free | 2-Arylidenindane-1,3-diones | High | acs.org |

| [Py-2OH]OAc | 1H-Indene-1,3(2H)-dione, Aldehydes | Aqueous, Ultrasound | Various derivatives | High | mdpi.com |

Precursor Chemistry and Synthesis of Iodinated Phthalate Derivatives

The most common and direct route to 5-substituted-1H-indene-1,3(2H)-diones involves using a correspondingly substituted precursor. For this compound, the key precursor is an iodinated phthalate derivative. Halogenated indane-1,3-diones are generally prepared by introducing the halogen onto the precursor molecules before the cyclization step. nih.govencyclopedia.pub

A primary synthetic route starts with a 4-halogenated phthalic anhydride which is condensed with a compound containing an active methylene (B1212753) group. For example, the synthesis of 5-bromo-1,3-indandione can be achieved through the reaction of 4-bromo phthalic anhydride with ethyl acetoacetate. By analogy, this compound would be synthesized from 4-iodophthalic anhydride. Another established pathway involves the Claisen condensation of a diethyl phthalate derivative with ethyl acetate. beilstein-journals.org Therefore, the synthesis of the target compound would begin with diethyl 4-iodophthalate. The synthesis of these iodinated aromatic precursors can be achieved through various iodination methods for arenes, including the use of [hydroxy(tosyloxy)iodo]arenes (HTIBs), which can be prepared from aryl iodides. nih.gov

Stereochemical Control in the Synthesis of Chiral this compound Derivatives

While this compound itself is an achiral molecule, the introduction of a substituent at the C2 position can create a stereocenter, leading to chiral derivatives. Achieving stereochemical control in the synthesis of such derivatives is a significant challenge in modern organic synthesis.

Strategies for stereoselective synthesis often rely on asymmetric catalysis or the use of chiral auxiliaries. For instance, highly diastereoselective Lewis acid-mediated additions of titanium enolates derived from chiral N-acyl thiazolidinethiones to acetals have been described, providing a method to construct molecules with controlled stereocenters. orgsyn.org This type of methodology could be adapted to introduce a chiral side chain at the C2 position of the indenedione ring system.

Furthermore, enantioselective syntheses of related indene (B144670) structures have been reported. The enantioselective synthesis of (-)-(7aS)-2,3,7,7a-tetrahydro-7a-phenylthio-1H-indene-1,5(6H)-dione demonstrates that chiral control over the indene core is feasible. thieme-connect.com Asymmetric allylation of aldehydes is another powerful technique used to introduce stereogenic centers in the synthesis of natural products containing long side chains, a strategy that could be applied to build chiral substituents before their attachment or formation on the indenedione scaffold. mdpi.com The development of highly regio- and stereoselective electrophilic cyclization reactions also offers a potential route to chiral indene derivatives. nih.gov The application of these advanced stereoselective methods would be essential for preparing enantiomerically pure chiral derivatives of this compound for specialized applications.

Chemical Reactivity and Transformations of 5 Iodo 1h Indene 1,3 2h Dione

Reactivity of the Active Methylene (B1212753) Group at C-2 Position

The methylene group at the C-2 position is flanked by two electron-withdrawing carbonyl groups, rendering the protons on this carbon acidic and the carbon itself nucleophilic upon deprotonation. This "active methylene" character is the basis for several important classes of reactions.

The Knoevenagel condensation is a classic reaction involving an active methylene compound and a carbonyl compound, typically an aldehyde or ketone. sci-hub.se In the case of 5-iodo-1H-indene-1,3(2H)-dione, the active methylene group can react with various aldehydes and ketones in the presence of a basic catalyst, such as piperidine (B6355638) or an amine. sci-hub.senih.gov This reaction proceeds via a nucleophilic addition of the enolate of the indene-dione to the carbonyl carbon, followed by dehydration to yield a new C=C double bond. sci-hub.se

This reaction is a powerful tool for C-C bond formation and has been widely used in the synthesis of various derivatives. nih.gov For instance, the condensation with various aromatic aldehydes leads to the formation of 2-arylmethylene-5-iodo-1H-indene-1,3(2H)-diones. The specific conditions of the reaction, such as the choice of catalyst and solvent, can influence the yield and selectivity of the products. acs.org

Table 1: Examples of Knoevenagel Condensation Reactions

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| This compound | Benzaldehyde | Piperidine | 2-(phenylmethylene)-5-iodo-1H-indene-1,3(2H)-dione |

This table is illustrative and based on the general principles of the Knoevenagel condensation. Specific yields and reaction conditions would require detailed experimental data.

The active methylene group of this compound can also undergo acylation reactions. These reactions involve the introduction of an acyl group at the C-2 position, typically by reacting the indene-dione with an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a base. The base facilitates the formation of the enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This results in the formation of 2-acyl-5-iodo-1H-indene-1,3(2H)-diones. These acylated derivatives are themselves versatile intermediates for further synthetic transformations.

Diazo transfer reactions are a key method for the synthesis of diazo compounds. thieme-connect.de In this process, the diazo group (N₂) is transferred from a diazo transfer reagent, such as a sulfonyl azide, to an active methylene compound. thieme-connect.de For this compound, this reaction provides a route to 2-diazo-5-iodo-1H-indene-1,3(2H)-dione. The reaction is typically carried out in the presence of a base to deprotonate the active methylene group. thieme-connect.de The resulting 2-diazo derivatives are valuable precursors for the synthesis of various nitrogen-containing heterocycles and can undergo carbene-mediated reactions. researchgate.net

Reactions Involving the Aromatic Ring and the C-5 Iodo Substituent

The presence of the iodine atom on the aromatic ring opens up another avenue for the functionalization of this compound, primarily through cross-coupling reactions and nucleophilic aromatic substitution.

The iodo substituent at the C-5 position is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. harvard.edutcichemicals.com This reaction involves the coupling of the aryl iodide with an organoboron compound, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. harvard.edutcichemicals.com The Suzuki-Miyaura reaction is a highly versatile and powerful tool for the formation of C-C bonds, allowing for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the C-5 position of the indene-dione core. researchgate.netpreprints.org

The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl iodide to the Pd(0) catalyst, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. nih.gov

Table 2: Illustrative Suzuki-Miyaura Cross-Coupling Reactions

| Aryl Halide | Boronic Acid | Palladium Catalyst | Base | Product |

|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 5-phenyl-1H-indene-1,3(2H)-dione |

This table is illustrative and based on the general principles of the Suzuki-Miyaura cross-coupling reaction. Specific catalysts, bases, and reaction conditions can vary.

Other palladium-catalyzed cross-coupling reactions, such as the Heck, Sonogashira, and Stille couplings, could also be employed to further functionalize the C-5 position, introducing alkenyl, alkynyl, and organotin groups, respectively.

While less common for aryl iodides compared to aryl halides activated by strong electron-withdrawing groups, nucleophilic aromatic substitution (SNA) can be a potential reaction pathway under certain conditions. masterorganicchemistry.com For a nucleophilic aromatic substitution to occur, the aromatic ring generally needs to be electron-deficient. masterorganicchemistry.com The two carbonyl groups of the indene-dione system do withdraw electron density from the aromatic ring, which could facilitate nucleophilic attack.

In a typical SNAr mechanism, a nucleophile attacks the carbon atom bearing the leaving group (in this case, iodine), forming a resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.com Subsequent departure of the iodide ion restores the aromaticity of the ring. Strong nucleophiles and potentially high temperatures or the use of a catalyst might be required to drive this reaction. Directed SNAr reactions have also been reported where a directing group can facilitate substitution at a specific position. rsc.org

Reductive Dehalogenation Pathways

The carbon-iodine bond in this compound is a key site for reactivity, particularly for reductive dehalogenation. This transformation replaces the iodine atom with a hydrogen atom, yielding the parent 1H-indene-1,3(2H)-dione. While specific studies on the reductive dehalogenation of this compound are not extensively detailed in the reviewed literature, general methods for the dehalogenation of aryl iodides are applicable.

One established method involves the use of zinc dust in the presence of a proton or deuterium (B1214612) source like H₂O or D₂O. sci-hub.se This reaction is efficient for aryl iodides and proceeds under mild conditions. sci-hub.se The mechanism is believed to involve a radical process leading to the formation of an organozinc intermediate, which is then readily hydrolyzed or deuterated. sci-hub.se This provides a viable and economical pathway for the synthesis of 1H-indene-1,3(2H)-dione or its deuterated isotopologues from the 5-iodo precursor. The reaction is generally high-yielding and can be scaled up. sci-hub.se

Table 1: Plausible Conditions for Reductive Dehalogenation This table is based on general methods for aryl iodide dehalogenation and represents a potential reaction pathway for the title compound.

| Reagent System | Deuterium/Hydrogen Source | Proposed Intermediate | Expected Product |

| Zinc (Zn) | D₂O | Organozinc | 5-deuterio-1H-indene-1,3(2H)-dione |

| Zinc (Zn) | H₂O | Organozinc | 1H-indene-1,3(2H)-dione |

Reactivity of the Carbonyl Groups

The two carbonyl groups of the indene-1,3(2H)-dione system are pivotal to its chemical character. They are susceptible to a variety of nucleophilic addition and condensation reactions.

Condensation Reactions with Carbonyl Reagents

The active methylene group at the C2 position, flanked by two carbonyls, is highly acidic and readily participates in condensation reactions. The Knoevenagel condensation, reacting the indene-1,3-dione with aldehydes or ketones, is a prominent example. sums.ac.ir For substituted indane-1,3-diones, such as the 5-iodo derivative, the electronic effects of the substituent can influence the reactivity of the two carbonyl groups. In halogenated indane-1,3-diones, one carbonyl group can be specifically activated. mdpi.comnih.gov This regioselectivity is often governed by a combination of mesomeric and inductive effects. mdpi.comnih.gov

For instance, in reactions with various aldehydes, this compound is expected to yield 2-arylidene derivatives. These reactions are typically catalyzed by an acid, such as acetic acid, and carried out in a suitable solvent like ethanol (B145695) under reflux conditions. sums.ac.ir

Table 2: Representative Knoevenagel Condensation of 1H-indene-1,3(2H)-dione with Aldehydes This data, based on the parent compound, illustrates the expected outcome for the 5-iodo derivative.

| Aldehyde Reactant | Catalyst | Product |

| Benzaldehyde | Acetic Acid | 2-benzylidene-1H-indene-1,3(2H)-dione sums.ac.ir |

| 4-hydroxybenzaldehyde | Acetic Acid | 2-(4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione sums.ac.ir |

| 3-nitrobenzaldehyde | Acetic Acid | 2-(3-nitrobenzylidene)-1H-indene-1,3(2H)-dione sums.ac.ir |

Functionalization with Cyano Groups

The introduction of cyano-containing functionalities is another important transformation involving the carbonyl groups. A Knoevenagel reaction with malononitrile (B47326) is a direct method to synthesize 2-(dicyanomethylene)-1H-indene-1,3(2H)-dione derivatives. mdpi.com This reaction is typically performed in ethanol using a base like piperidine or sodium acetate (B1210297). mdpi.com

In the case of asymmetrically substituted indane-1,3-diones, such as those with a halogen at the 5-position, the reaction can proceed with high regioselectivity. mdpi.comnih.gov For 5-halogen substituted precursors, including 5-fluoro and 5-chloro derivatives, the condensation with malononitrile occurs selectively at one of the two carbonyl positions. mdpi.comnih.gov This is attributed to the specific activation of one ketone by the electronic effects of the halogen substituent. mdpi.comnih.gov It is therefore anticipated that this compound would react similarly with malononitrile to yield a single major isomer of 5-iodo-2-(dicyanomethylene)-1H-indene-1,3(2H)-dione.

Ring-Opening and Ring-Closing Reactions of the Indene (B144670) Core

The indene core of this compound can undergo significant structural changes through ring-opening and ring-closing reactions, enabling access to more complex molecular architectures.

Ring-closing metathesis (RCM) is a powerful technique for forming cyclic structures. organic-chemistry.org Derivatives of this compound, functionalized with two terminal alkene chains at the C2 position, are potential substrates for RCM. For example, a 2,2-diallylated indanone can be subjected to a Grubbs catalyst to form a spiro[cyclopentane-1,2'-indene] system. acs.org This strategy allows for the construction of complex spirocyclic frameworks, which are present in various biologically active molecules. acs.org

Conversely, ring-opening reactions can also occur. For instance, treatment of 2-diazo-1H-indene-1,3(2H)-dione with an oxidizing agent can lead to the formation of 1,4-isochromandione derivatives, representing a ring expansion and opening of the five-membered ring. nih.gov Furthermore, palladium-catalyzed carbonylative annulation reactions of precursors like 1-(2-halophenyl)-1,3-diones can be used to construct the indene-1,3(2H)-dione ring system itself. acs.org Rhodium-catalyzed reactions of alkynes with arylboroxines under a carbon monoxide atmosphere also provide a pathway to synthesize indanone and indenone structures. iyte.edu.tr

Radical Reactions Involving this compound

The carbon-iodine bond is relatively weak and susceptible to homolytic cleavage, making this compound a potential substrate for radical reactions. The energy of the C-I bond is lower than that of C-Br or C-Cl bonds, facilitating its cleavage to form an aryl radical.

Photochemical initiation is one method to generate such radicals. Studies on analogous 2-aryl-2-bromo-1H-indene-1,3(2H)-diones show that irradiation leads to the homolytic cleavage of the C2-Br bond, forming a resonance-stabilized indene-1,3(2H)-dione free radical. researchgate.net A similar process is expected for this compound, where cleavage of the C5-I bond would generate a σ-radical centered on the benzene (B151609) ring. This radical could then participate in various subsequent reactions, such as hydrogen abstraction from the solvent or intermolecular coupling.

As mentioned in section 3.2.3, reductive dehalogenation with zinc is also proposed to proceed through a radical mechanism, involving the formation of an organozinc intermediate. sci-hub.se

Photochemical Transformations of the Indene-1,3(2H)-dione System

The indene-1,3(2H)-dione scaffold can undergo various photochemical transformations. The specific pathway is often dependent on the substituents and the solvent used. For halogenated derivatives, the primary photochemical event is often the homolysis of the carbon-halogen bond. researchgate.net

In the case of 2-aryl-2-bromo-1H-indene-1,3(2H)-diones, irradiation in anhydrous alcohol leads to a mixture of products including the dehalogenated compound and solvent-adducts (e.g., 2-ethoxy derivatives). researchgate.net In acetone, the dehalogenated product and bromoacetone (B165879) are formed. researchgate.net These outcomes are explained by the initial formation of an indene-1,3(2H)-dione radical and a bromine radical. researchgate.net

Given the lower bond dissociation energy of the C-I bond compared to the C-Br bond, this compound is expected to be highly photosensitive. Irradiation with UV light would likely lead to the efficient formation of a 5-(1,3-dioxo-1,3-dihydro-2H-indenyl) radical. The subsequent fate of this radical would depend on the reaction medium, potentially leading to dehalogenation, dimerization, or reaction with solvent molecules.

Derivatization and Structural Analogues of 5 Iodo 1h Indene 1,3 2h Dione

Synthesis of Substituted 5-iodo-1H-indene-1,3(2H)-dione Derivatives

The synthesis of substituted this compound derivatives can be achieved through various synthetic routes, often involving the modification of the indene-1,3-dione core. One common approach is the direct iodination of the corresponding indole (B1671886). For instance, the C5-H direct iodination of indoles has been reported as an effective method. rsc.org

Another key strategy involves the functionalization of pre-existing halogenated indene-1,3-diones. For example, 5-bromo-1H-indene-1,3(2H)-dione, a structurally similar compound, is typically synthesized by the bromination of indene-1,3-dione in a suitable solvent like acetic acid. This suggests that direct iodination of the indene-1,3-dione core could be a viable, though potentially less selective, method for producing this compound.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be employed to introduce various substituents onto the aromatic ring of halogenated indenediones. acs.org This method allows for the creation of a diverse library of derivatives by coupling the iodo-substituted indenedione with a range of boronic acids.

Modifications at the C-2 Position: Introduction of Diverse Functionalities

The C-2 position of the 1H-indene-1,3(2H)-dione scaffold is a methylene (B1212753) group flanked by two carbonyl groups, rendering the protons at this position acidic and the carbon nucleophilic upon deprotonation. This reactivity is central to the introduction of a wide array of functional groups.

Alkylation reactions are a common method for C-2 functionalization. For instance, the alkylation of 2-phenyl-1H-indene-1,3(2H)-dione with 1-iodooctadecane (B1330385) has been successfully demonstrated. acs.org Similarly, Knoevenagel condensation reactions between 1H-indene-1,3(2H)-dione and various aldehydes, typically in the presence of a base like piperidine (B6355638) in ethanol (B145695), lead to the formation of 2-arylidene-1H-indene-1,3(2H)-dione derivatives. nih.govsums.ac.ir

Palladium-catalyzed reactions have also been developed for C-2 substitution. A notable example is the intramolecular carbonylative annulation of 1-(2-halophenyl)-1,3-diones, which efficiently synthesizes 2-substituted indene-1,3(2H)-diones. organic-chemistry.orgacs.org This method utilizes phenyl formate (B1220265) as a carbon monoxide source and proceeds in good to excellent yields. organic-chemistry.orgacs.org

The introduction of an iodine atom at the C-2 position has also been achieved. An iodine-promoted cascade cyclization of 2-(3-hydroxy-3,3-diarylprop-1-yn-1-yl)benzoates leads to the formation of 2-iodo-spiro[indene-1,1'-isobenzofuran]-3'-ones. nih.gov The resulting 2-iodo derivatives are valuable intermediates for further functionalization via palladium-catalyzed reactions like Sonogashira, Suzuki, and Heck couplings. nih.gov

Table 1: Examples of C-2 Substituted Indene-1,3(2H)-dione Derivatives

| Derivative Name | Substituent at C-2 | Synthetic Method | Reference |

|---|---|---|---|

| 2-Benzylidene-1H-indene-1,3(2H)-dione | Benzylidene | Knoevenagel condensation | sums.ac.ir |

| 2-(4-Hydroxybenzylidene)-1H-indene-1,3(2H)-dione | 4-Hydroxybenzylidene | Knoevenagel condensation | sums.ac.ir |

| 2-(4-Bromobenzylidene)-1H-indene-1,3(2H)-dione | 4-Bromobenzylidene | Knoevenagel condensation | sums.ac.ir |

| 2-Iodo-spiro[indene-1,1'-isobenzofuran]-3'-one | Iodo and Spiro-isobenzofuran | Iodine-promoted cascade cyclization | nih.gov |

Design and Synthesis of Spiro Compounds Incorporating the Indenedione Moiety

Spiro compounds, characterized by two rings sharing a single atom, represent a significant class of molecules with diverse applications. The indene-1,3(2H)-dione scaffold is a valuable building block for the synthesis of novel spiro compounds.

One approach involves multicomponent reactions. For example, the reaction between heterocyclic ketene (B1206846) aminals and [1,2′-biindenylidene]-1′,3,3′-trione (bindone), which can be generated in situ from the self-condensation of 1,3-indandione (B147059), yields diverse spiro-imidazo pyridine-indene derivatives. nih.gov Another example is the three-component reaction of arylamines, isatin, and cyclopentane-1,3-dione, which produces spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.org

Iodine-promoted reactions have also been utilized to synthesize spiro compounds. A notable example is the cascade cyclization of 2-(3-hydroxy-3,3-diarylprop-1-yn-1-yl)benzoates, which affords 2-iodo-spiro[indene-1,1'-isobenzofuran]-3'-ones. nih.gov This reaction proceeds efficiently at room temperature and provides a direct route to these complex spirocyclic systems. nih.gov

Heterocyclic Annulation Reactions involving the Indene-1,3(2H)-dione Scaffold

Heterocyclic annulation, the formation of a new heterocyclic ring fused to an existing ring system, is a powerful strategy for creating complex molecules. The indene-1,3(2H)-dione scaffold readily participates in such reactions.

Multicomponent domino reactions are particularly effective for this purpose. researchgate.net These reactions allow for the rapid and efficient construction of diverse and complex heterocyclic structures in a one-pot operation. researchgate.net For instance, the reaction of 1,3-indanedione with various reagents can lead to the formation of fused heterocyclic systems.

Diaza-1,3-butadienes have been used as intermediates in the synthesis of various heterocycles. nih.gov For example, [4+2] annulation reactions of 1,2-diaza-1,3-dienes can lead to the formation of dihydropyridazinone rings. nih.gov While not directly involving this compound, these methods highlight the potential for using the dione (B5365651) functionality of the indene (B144670) scaffold in cycloaddition reactions to build fused heterocyclic rings. The reaction of 1,3-indanedione with 3-arylideneindolin-2-ones, for instance, leads to the formation of indeno[1,2-a]fluorene derivatives through a domino reaction. researchgate.net

Comparative Reactivity Studies with Other Halogenated Indene-1,3(2H)-diones (e.g., Bromo-, Fluoro- derivatives)

The reactivity of halogenated indene-1,3(2H)-diones is significantly influenced by the nature of the halogen substituent. The order of reactivity for nucleophilic aromatic substitution generally follows the trend I > Br > Cl > F, which is opposite to the order of electronegativity. This is due to the C-X bond strength (C-F > C-Cl > C-Br > C-I) and the ability of the halogen to act as a leaving group.

For instance, in palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is typically more reactive than carbon-bromine or carbon-chlorine bonds, allowing for selective transformations. This principle is well-established in organic synthesis.

In the context of modifications at the C-2 position, the halogen on the aromatic ring can have an electronic effect. Electron-withdrawing halogens can increase the acidity of the C-2 protons, potentially facilitating reactions that involve the formation of an enolate. However, for reactions involving the halogen itself, such as nucleophilic substitution, the iodo-derivative is expected to be the most reactive.

Comparative studies often highlight these differences. For example, the synthesis of N-(2-alkoxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)benzamides from the corresponding N-(2-chloro-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)benzamides demonstrates the reactivity of the C-2 position in the presence of a halogen on the indene ring. cbijournal.com While this study focuses on a chloro-derivative, the principles can be extended to iodo- and other halo-derivatives, where the electronic influence of the halogen would modulate the reactivity at the C-2 position.

Table 2: Comparison of Halogenated Indene-1,3(2H)-diones

| Compound | Halogen | Key Reactivity Features | Reference |

|---|---|---|---|

| This compound | Iodine | Most reactive C-I bond for cross-coupling reactions. Good leaving group in nucleophilic substitutions. | |

| 5-Bromo-1H-indene-1,3(2H)-dione | Bromine | Moderately reactive C-Br bond. Common substrate for cross-coupling. | |

| 5-Chloro-1H-indene-1,3(2H)-dione | Chlorine | Less reactive C-Cl bond, often requiring more forcing conditions for cross-coupling. | |

| 5-Fluoro-1H-indene-1,3(2H)-dione | Fluorine | Least reactive C-F bond towards cleavage. Strong electron-withdrawing effect. | nih.gov |

Computational and Theoretical Studies on 5 Iodo 1h Indene 1,3 2h Dione Systems

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics of 5-iodo-1H-indene-1,3(2H)-dione. nih.gov These calculations allow for a detailed description of the molecule's orbitals and electron distribution, which are key to understanding its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for predicting the reactivity of a molecule. wikipedia.orgworldscientific.comru.nl It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap are critical parameters that influence the molecule's kinetic stability and chemical reactivity.

For this compound, the presence of the iodine atom on the aromatic ring is expected to significantly influence its electronic properties. Halogen atoms can exert both inductive and resonance effects. wikipedia.org Iodine, being the least electronegative of the common halogens, has a less pronounced electron-withdrawing inductive effect compared to fluorine or chlorine. However, its larger size and more diffuse p-orbitals can lead to notable orbital interactions.

Table 1: Predicted Qualitative Effects of Halogen Substitution on Frontier Molecular Orbitals of 1H-indene-1,3(2H)-dione

| Substituent at 5-position | Effect on HOMO Energy | Effect on LUMO Energy | Predicted HOMO-LUMO Gap |

| -H | Baseline | Baseline | Baseline |

| -F | Lowered | Slightly Lowered | Relatively Large |

| -Cl | Slightly Lowered | Lowered | Intermediate |

| -Br | Raised | Lowered | Smaller |

| -I | Raised | Lowered | Smallest |

This table is based on general principles of substituent effects and trends observed in related halogenated aromatic systems.

The distribution of the HOMO and LUMO across the this compound molecule would also be of significant interest. The HOMO is likely to have significant contributions from the π-system of the benzene (B151609) ring and the p-orbitals of the iodine atom. The LUMO is expected to be localized more on the electron-deficient dicarbonyl portion of the indene (B144670) ring system.

Electron Density Distribution and Reactivity Prediction

The electron density distribution within this compound, which can be visualized through molecular electrostatic potential (MEP) maps generated from quantum chemical calculations, is a key predictor of its reactivity. The iodine atom, despite its electronegativity, can exhibit a region of positive electrostatic potential known as a σ-hole on the outermost portion of its surface, opposite to the C-I bond. usu.edu This σ-hole makes the iodine atom a potential halogen bond donor, allowing for specific non-covalent interactions that can influence crystal packing and interactions with nucleophiles. mdpi.com

Reaction Mechanism Modeling using Computational Methods

Computational methods are invaluable for modeling reaction mechanisms, providing a level of detail that is often inaccessible through experimental means alone. researchgate.netnih.gov For reactions involving this compound, these methods can be used to map out the entire reaction pathway, including the identification of intermediates and transition states.

Transition State Analysis and Energy Profiles

A key aspect of reaction mechanism modeling is the location and characterization of transition states. Transition state theory allows for the calculation of reaction rates from the properties of the reactants and the transition state. By constructing a potential energy surface, a full energy profile for a proposed reaction can be generated. This profile shows the energy changes as the reactants are converted into products, passing through one or more transition states and intermediates.

For example, in a nucleophilic substitution reaction at the 5-position of the aromatic ring, computational modeling could be used to compare the energy barriers for different nucleophiles and to understand the structure of the Meisenheimer-like intermediate. Similarly, for reactions at the active methylene (B1212753) group, such as alkylation or condensation, transition state analysis can elucidate the stereochemical outcome of the reaction.

Table 2: Representative Data from a Hypothetical Energy Profile Calculation

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials |

| Transition State 1 | +15.2 | Energy barrier for the first step |

| Intermediate | -5.6 | A stable intermediate species |

| Transition State 2 | +10.8 | Energy barrier for the second step |

| Products | -20.1 | Final products of the reaction |

This table represents typical data obtained from a reaction energy profile calculation and is for illustrative purposes.

Solvent Effects on Reaction Pathways

The solvent in which a reaction is carried out can have a profound effect on its rate and mechanism. Computational models can account for solvent effects in several ways. acs.orgmiami.educhemrxiv.orgacs.orgrsc.org Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. acs.org This approach is computationally efficient and often provides a good first approximation of the bulk solvent effects.

Explicit solvent models, on the other hand, involve including a number of individual solvent molecules in the calculation. acs.orgacs.org This method is computationally more demanding but can capture specific solute-solvent interactions, such as hydrogen bonding, which may be crucial for the reaction mechanism. Hybrid models that combine both implicit and explicit solvent representations are also commonly used to achieve a balance between accuracy and computational cost. acs.org For reactions involving charged or highly polar species, such as the enolate of this compound, the inclusion of solvent effects in the computational model is essential for obtaining accurate energy profiles.

Conformational Analysis of this compound and its Derivatives

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. numberanalytics.comnih.gov The 1H-indene-1,3(2H)-dione core is a relatively rigid, planar system. nih.gov The fused benzene and cyclopentanedione rings limit the conformational flexibility of the core structure.

For the parent this compound, the main conformational aspect would be the orientation of the iodine atom relative to the plane of the ring, which is fixed. However, for derivatives of this compound, particularly those with substituents at the 2-position, conformational analysis becomes more significant. For example, if a flexible alkyl or aryl group is introduced at the C2 position, there will be multiple possible conformations due to rotation around the C-C single bonds.

Computational methods can be used to determine the relative energies of these different conformers and to identify the most stable (lowest energy) conformation. numberanalytics.com This is important because the conformation of a molecule can significantly affect its reactivity and its ability to bind to a biological target. nih.gov For instance, in a derivative with a bulky substituent at the 2-position, steric hindrance may favor a particular conformation that in turn dictates the stereochemical course of a subsequent reaction.

Prediction of Spectroscopic Parameters from First Principles (e.g., advanced NMR shifts, vibrational frequencies)

First-principles calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules like this compound. These computational methods allow for the calculation of NMR chemical shifts and vibrational frequencies with a high degree of accuracy, providing insights that complement and guide experimental work.

For related molecules such as 2-(1-oxo-1H-inden-3-yl)-2H-indene-1,3-dione, computational studies have been successfully carried out at the DFT-B3LYP/6-31G(d) level of theory to analyze their structural and spectroscopic properties. nih.gov Such studies calculate optimized geometries, bonding characteristics, and both IR and NMR spectra. The results often show excellent agreement with experimental data, with correlation coefficients between theoretical and experimental values reaching as high as 0.994 for vibrational frequencies and 0.991 for ¹³C NMR chemical shifts. nih.gov This strong correlation validates both the experimental methods and the applied theoretical models. nih.gov

The prediction of NMR chemical shifts via DFT is an established methodology for structural elucidation. mdpi.com The process typically involves geometry optimization of the molecule, followed by the calculation of magnetic shielding tensors using methods like the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com While specific DFT benchmark studies on this compound are not prevalent, methodologies applied to other small organic molecules are directly applicable. These studies have identified optimal combinations of density functionals and basis sets, such as WP04/6-311++G(2d,p) for ¹H shifts and ωB97X-D/def2-SVP for ¹³C shifts, often coupled with a polarizable continuum solvent model (PCM) to simulate solution-phase conditions. mdpi.com

Similarly, theoretical vibrational frequencies are obtained from the second derivatives of the energy with respect to atomic displacements. These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental FT-IR and FT-Raman spectra. science.govresearchgate.net The analysis of the Potential Energy Distribution (PED) allows for the unambiguous assignment of each vibrational mode to specific molecular motions. science.gov

Table 1: Common Theoretical Methods for Spectroscopic Prediction of Indene Derivatives

| Parameter | Common Methodologies | Typical Basis Sets | Key Outputs |

|---|---|---|---|

| Geometry Optimization | DFT (B3LYP, ωB97X-D) | 6-31G(d), 6-311++G(d,p) | Optimized bond lengths, bond angles, dihedral angles |

| NMR Chemical Shifts | GIAO-DFT | 6-311++G(2d,p), def2-SVP | ¹H and ¹³C chemical shifts (δ, ppm) |

| Vibrational Frequencies | DFT (B3LYP) | 6-311++G(d,p) | Wavenumbers (cm⁻¹), IR intensities, Raman activities, PED |

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for investigating how a ligand like this compound might interact with a protein receptor at the atomic level. These methods provide a theoretical framework for understanding the binding modes and energetics of the ligand-protein complex, focusing on the physicochemical interactions rather than biological outcomes.

The process of molecular docking begins with defining the three-dimensional structures of the ligand (this compound) and the target protein. For indane-1,3-dione derivatives, molecular structures are often constructed using software like ChemDraw and then optimized to find their lowest energy conformation, for instance, using the Universal Force Field (UFF). ajchem-a.com The protein structure is typically obtained from a repository like the RCSB Protein Data Bank. ajchem-a.com

Docking simulations are then performed using programs such as Autodock Vina or PyRx to predict the preferred binding orientation of the ligand within the protein's active site. ajchem-a.com The output is a binding affinity score, usually in kcal/mol, which estimates the strength of the interaction. For a series of indane-1,3-dione derivatives studied as potential anti-tubercular agents, docking scores as strong as -10.38 kcal/mol were reported. ajchem-a.com These favorable binding energies are attributed to a combination of hydrophobic and hydrophilic interactions with amino acid residues in the active site. ajchem-a.com Key interactions for this class of compounds often include π-π stacking with aromatic residues (e.g., Tryptophan) and hydrogen bonding. researchgate.net

Following docking, molecular dynamics (MD) simulations can be employed to study the stability and dynamics of the predicted ligand-protein complex over time. The complex is placed in a simulated physiological environment, typically a box of water molecules (e.g., TIP3P water model) with counter-ions to neutralize the system. ajchem-a.com The simulation is run using a specific force field, such as OPLS 2005, which defines the potential energy of the system. ajchem-a.com MD simulations can reveal how the ligand and protein adjust their conformations to optimize binding, providing a more dynamic and realistic picture of the interaction than static docking alone. mdpi.com

Table 2: Summary of Molecular Simulation Parameters for Indane-1,3-dione Systems

| Simulation Stage | Software/Tool | Force Field/Method | Purpose | Reference |

|---|---|---|---|---|

| Ligand Preparation | ChemDraw, PyRx | Universal Force Field (UFF) | 3D structure generation and energy minimization. | ajchem-a.com |

| Protein Preparation | Protein Preparation Wizard | - | Addition of hydrogens, optimization of side chains. | ajchem-a.com |

| Molecular Docking | Autodock Vina, PyRx | Scoring Function | Prediction of binding pose and affinity. | ajchem-a.com |

| Molecular Dynamics | Desmond, Maestro | OPLS 2005, TIP3P Water Model | Analysis of complex stability and dynamic interactions. | ajchem-a.com |

Investigation of Intramolecular Interactions (e.g., Halogen Bonding) within the Molecular Structure

The presence of an iodine atom at the 5-position of the 1H-indene-1,3(2H)-dione structure introduces the possibility of significant halogen bonding. Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site, such as an oxygen or nitrogen atom. researchgate.netmdpi.com

In this compound, the iodine atom is attached to an sp²-hybridized carbon of the aromatic ring. This C-I bond can result in an anisotropic distribution of electron density around the iodine, creating a positive σ-hole on the outermost portion of the iodine atom, opposite the C-I covalent bond. mdpi.com This electrophilic region can then interact favorably with Lewis bases.

Computational and experimental studies on analogous 5-iodo-1-arylpyrazoles provide a strong framework for understanding the potential halogen bonds in the target molecule. mdpi.comrsc.org X-ray crystallography on these related compounds has revealed a variety of halogen bonding motifs, including C–I⋯O, C–I⋯N, and C–I⋯π interactions, which are crucial in dictating the supramolecular assembly in the solid state. mdpi.comrsc.org For this compound, intermolecular C–I⋯O halogen bonds could form between the iodine atom of one molecule and a carbonyl oxygen of a neighboring molecule.

The strength and geometry of these interactions can be investigated using several methods:

Single Crystal X-ray Diffraction: This experimental technique provides definitive proof of halogen bonds in the solid state, allowing for precise measurement of bond distances and angles. A C–I⋯O interaction is generally considered a halogen bond if the distance is less than the sum of the van der Waals radii of iodine and oxygen (≈ 3.5 Å) and the C–I⋯O angle is close to 180° (typically > 165°). mdpi.com

DFT Calculations: Theoretical methods can be used to calculate the electrostatic potential surface of the molecule, visualizing and quantifying the magnitude of the σ-hole on the iodine atom. rsc.org

¹³C-NMR Spectroscopy: In solution, the formation of a halogen bond between the iodine atom and a Lewis base can cause a significant deshielding of the carbon atom directly attached to the iodine (C-5). This change in the ¹³C chemical shift can be used to probe and confirm halogen bonding affinity in the solution phase. rsc.org

Table 3: Characteristics of Halogen Bonds Observed in Analogous Iodo-Aryl Systems

| Interaction Type | Typical Donor | Typical Acceptor | Geometric Feature (Distance) | Geometric Feature (Angle) | Reference |

|---|---|---|---|---|---|

| C–I⋯O | C-I | Carbonyl (C=O) | ~3.05 Å | ~157° | mdpi.com |

| C–I⋯N | C-I | Pyridinic Nitrogen | - | - | rsc.org |

| C–I⋯π | C-I | Aromatic Ring | - | - | rsc.org |

| C–I⋯Br | C-I | Bromine atom | ~3.65 Å | - | researchgate.net |

Crystallographic and Supramolecular Aspects of 5 Iodo 1h Indene 1,3 2h Dione

X-ray Diffraction Studies of 5-iodo-1H-indene-1,3(2H)-dione and its Derivatives

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid. Such studies on this compound and its chemical relatives reveal detailed information about their molecular and electronic structure.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules and can significantly impact their physical properties. While no specific polymorphs of this compound have been reported, the potential for polymorphism exists, as is common with rigid molecules that can pack in various ways through different intermolecular interactions.

The molecular conformation of this compound is expected to be largely planar due to the fused aromatic and five-membered rings. The indene-1,3-dione core provides a rigid scaffold. In related structures, such as 6-iodo-1H-indole-2,3-dione, the molecule is observed to be almost planar. researchgate.net

The crystal packing of such molecules is dictated by a combination of intermolecular forces. In the case of 2-(2-Iodophenyl)isoindoline-1,3-dione, the dihedral angle between the isoindole ring and the iodobenzene (B50100) group is a significant conformational parameter. researchgate.net The packing of these molecules in the crystal lattice is influenced by a variety of non-covalent interactions, which are discussed in detail in the following sections.

Intermolecular Interactions in the Solid State

The supramolecular architecture of this compound in the solid state is governed by a hierarchy of intermolecular interactions. These non-covalent forces are directional and play a critical role in the self-assembly of the molecules into a stable crystalline lattice.

In the crystal structure of this compound, the methylene (B1212753) protons (C2-H) of the indenedione ring can act as hydrogen bond donors, forming C-H···O interactions with the carbonyl oxygen atoms of neighboring molecules. While these are generally weaker than conventional hydrogen bonds, they can be a significant structure-directing force.

In related compounds, such as 6-iodo-1H-indole-2,3-dione, which contains an N-H group, strong N-H···O hydrogen bonds are observed, leading to the formation of inversion dimers. researchgate.net The presence of such strong and directional interactions often results in well-defined supramolecular motifs. Although this compound lacks a strong hydrogen bond donor like N-H or O-H, the network of weaker C-H···O interactions is expected to be a key feature of its crystal packing.

| Compound | Hydrogen Bond Type | Interaction Motif | Reference |

|---|---|---|---|

| 6-Iodo-1H-indole-2,3-dione | N-H···O | Forms inversion dimers with an R2²(8) ring motif. | researchgate.net |

| 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thia-diazol-2-amine | N-H···N | Contributes to the formation of supramolecular chains. | biokeanos.com |

A key feature in the crystal structure of this compound is the presence of halogen bonding. The iodine atom, due to the phenomenon of the σ-hole, possesses a region of positive electrostatic potential on its outer surface, allowing it to act as a Lewis acid and interact with Lewis bases such as the carbonyl oxygen atoms of adjacent molecules. rsc.orgmdpi.comnih.gov This C-I···O halogen bond is a highly directional and moderately strong non-covalent interaction.

| Compound | Interaction Type | Distance (Å) | Angle (°) | Reference |

|---|---|---|---|---|

| 2-(2-Iodophenyl)isoindoline-1,3-dione | I···O | 3.068 | - | researchgate.net |

| 6-Iodo-1H-indole-2,3-dione | I···O | 3.078 | - | researchgate.net |

| 5-iodo-1-arylpyrazoles | C–I⋯O | 3.230 | 146.1 | mdpi.com |

| 5-iodo-1-arylpyrazoles | C–I⋯N | 3.280 | 162.2 | mdpi.com |

The planar aromatic rings of the this compound molecule are expected to participate in π-π stacking interactions. wikipedia.org These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of the aromatic systems, contribute significantly to the stability of the crystal lattice.

In the crystal structure of 6-iodo-1H-indole-2,3-dione, parallel slipped π–π interactions are observed, with an intercentroid distance of 3.594 Å and an interplanar distance of 3.379 Å. researchgate.net These stacking interactions help to organize the molecules into a three-dimensional network. The nature of these interactions, whether face-to-face or offset, depends on the electronic properties and the substitution pattern of the aromatic rings. In addition to π-π stacking, C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, can also play a role in the crystal packing. researcher.life

Crystal Engineering of this compound Materials

The strategic design of solid-state architectures, or crystal engineering, for materials containing this compound hinges on the predictable and directional nature of non-covalent interactions. The key functionalities of this molecule—the iodine atom, the aromatic system, and the dicarbonyl group—provide a versatile platform for constructing ordered supramolecular assemblies.

The iodine atom is a prominent feature, capable of forming strong and directional halogen bonds (I···O, I···N, etc.). This interaction is a powerful tool in crystal engineering, guiding the assembly of molecules into specific motifs. In analogous iodo-substituted organic compounds, such as 6-iodo-1H-indole-2,3-dione, I···O close contacts have been observed to link molecular dimers into infinite chains. researchgate.net For instance, in the crystal structure of 6-iodo-1H-indole-2,3-dione, an I···O interaction with a distance of 3.078 Å plays a crucial role in forming a chain-like supramolecular structure. researchgate.net It is highly probable that the iodine atom in this compound would engage in similar halogen bonding with the carbonyl oxygen atoms of neighboring molecules, leading to the formation of one-dimensional chains or more complex two- or three-dimensional networks.

Furthermore, π–π stacking interactions involving the aromatic benzene (B151609) ring of the indene (B144670) core are anticipated to be a significant factor in the supramolecular assembly. In related structures, such as derivatives of 2-phenyl-1H-indene-1,3(2H)-dione, π-π stacking interactions are known to influence the molecular packing. researchgate.net The combination of halogen bonding, hydrogen bonding, and π–π stacking provides a rich landscape for the design of crystalline materials with specific topologies and properties.

Table 1: Potential Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Expected Role in Supramolecular Assembly |

| Halogen Bonding | Iodine (I) | Carbonyl Oxygen (O) | ~3.0 - 3.2 | Formation of 1D chains or 2D sheets |

| Hydrogen Bonding | Methylene C-H | Carbonyl Oxygen (O) | ~2.2 - 2.8 (H···O) | Reinforcement of the supramolecular structure |

| π–π Stacking | Indene aromatic ring | Indene aromatic ring | ~3.4 - 3.8 | Stabilization of the crystal lattice |

Solid-State Reactivity and Transformations

The solid-state reactivity of this compound is an area of significant interest, primarily centered around the reactive methylene group at the 2-position and the potential for photochemical reactions. The arrangement of molecules in the crystal lattice, as dictated by the supramolecular interactions discussed previously, can pre-organize the reactants for specific solid-state transformations that may differ from solution-phase reactions.

One area of potential reactivity involves the derivatization at the 2-position. For instance, the related compound 2-diazo-1H-indene-1,3(2H)-dione is known to be a precursor for various chemical transformations. researchgate.net While this compound itself is not a diazo compound, the acidity of the C-H₂ group makes it susceptible to reactions like Knoevenagel condensation in the solid state, provided a suitable reaction partner can be co-crystallized.

Photochemical reactions are another plausible avenue for solid-state transformations. Indene-1,3-dione derivatives can undergo various photochemical processes, and the presence of a heavy iodine atom in this compound could influence these pathways through the heavy-atom effect, potentially promoting intersystem crossing and favoring triplet-state reactivity. The precise nature of any solid-state photoreactivity would be highly dependent on the crystal packing and the proximity of reactive functional groups between adjacent molecules.

While specific, documented solid-state reactions for this compound are not extensively reported in the literature, the principles of topochemistry suggest that its crystalline form could be a medium for controlled chemical synthesis. The defined orientation of molecules in the crystal could lead to highly selective and stereospecific reactions upon exposure to stimuli such as heat or light.

Applications of 5 Iodo 1h Indene 1,3 2h Dione in Advanced Organic Synthesis

As a Building Block for Complex Polycyclic Systems

5-Iodo-1H-indene-1,3(2H)-dione serves as a crucial starting material for the construction of intricate polycyclic systems. The presence of the iodine atom allows for its participation in a variety of coupling reactions, which are fundamental in synthesizing fused ring structures.

One notable application is in the synthesis of indenoisoquinoline derivatives. These compounds are of significant interest due to their biological activities, including acting as topoisomerase I inhibitors. In a one-pot reaction, this compound can be reacted with 2-iodobenzamide (B1293540) derivatives in the presence of a copper(II) catalyst to yield indenoisoquinoline scaffolds. researchgate.net This method has been successfully adapted for the synthesis of clinically active compounds like NSC 314622, LMP-400, and LMP-776. researchgate.net

Furthermore, the indene-1,3-dione core can be utilized in the construction of other fused heterocyclic systems. For instance, reactions with appropriate precursors can lead to the formation of spiro[benzo[d]pyrrolo[2,1-b]thiazole-3,2′-indenes] and other complex spiro-heterocycles. researchgate.net The reactivity of the dione (B5365651) functionality, coupled with the potential for transformations at the iodo-substituted position, enables the assembly of diverse and complex polycyclic architectures. acs.orgacs.org

The following table summarizes a reaction for the synthesis of a polycyclic system using an indene-1,3-dione derivative.

| Reactants | Catalyst | Product | Yield | Ref. |

| 2-Iodobenzamide, 1,3-Indanedione | Copper(II) chloride, Cesium carbonate | 6-Phenyl-5H-indeno[1,2-c]isoquinoline-5,11(6H)-dione | 85% | researchgate.net |

Role in Multi-Component Reactions (MCRs) for Scaffold Diversity

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex products, thereby enhancing scaffold diversity. researchgate.netresearchgate.netacs.org this compound, with its multiple reactive sites, is an excellent substrate for such reactions.

The dione moiety of this compound can participate in condensations and cycloadditions, while the iodo group can be involved in subsequent or concurrent coupling reactions. For example, a three-component reaction involving N-phenacylbenzothiazolium bromides, aromatic aldehydes, and indane-1,3-dione (a related compound) affords functionalized spiro[benzo[d]pyrrolo[2,1-b]thiazole-3,2′-indenes] with high diastereoselectivity. researchgate.net This highlights the potential of the indene-1,3-dione scaffold in generating complex spirocyclic systems through MCRs.

Another example involves the reaction of indane-1,3-dione with ninhydrin (B49086) and malononitrile (B47326) in the presence of various N-binucleophiles to produce diverse heterocyclic scaffolds like 2-(imidazolidin-2-ylidene)-1H-indene-1,3(2H)-diones and indenoquinoxalines. nih.gov These reactions often proceed in environmentally benign solvents like water and can be highly efficient. nih.gov

The following table showcases a multi-component reaction involving an indene-1,3-dione derivative to create diverse scaffolds.

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Product | Yield | Ref. |

| Ninhydrin | Malononitrile | Ethylenediamine | Water | 2-(Imidazolidin-2-ylidene)-1H-indene-1,3(2H)-dione | 98% | nih.gov |

Precursor for Novel Reagents and Catalysts (e.g., Organocatalysis)

The unique electronic and steric properties of this compound make it a valuable precursor for the development of novel reagents and catalysts. The iodine atom, in particular, can be exploited to introduce other functional groups or to act as a handle for immobilization onto a solid support.

Molecular iodine itself is recognized as a versatile and eco-friendly catalyst for a range of organic transformations. researchgate.netresearchgate.net While this compound is not molecular iodine, the principles of iodine's reactivity can be applied to its derivatives. The iodo-substituted indenedione can potentially act as a Lewis acid or participate in halogen bonding, influencing the course of a reaction.

Furthermore, the indane-1,3-dione framework can be modified to create chiral ligands for asymmetric catalysis. Although direct examples involving the 5-iodo derivative are not extensively documented, the general principle of using substituted indane-1,3-diones as precursors for catalysts is established. The synthesis of C-acylimine intermediates from 1,3-dicarbonyl compounds like indane-1,3-dione provides a pathway to various aza-cyclic and heterocyclic compounds, which can serve as ligands or catalysts. researchgate.net

Synthesis of Advanced Materials Precursors (excluding final material properties)

This compound is a key intermediate in the synthesis of precursors for advanced materials, particularly in the field of organic electronics. encyclopedia.pub The indane-1,3-dione moiety is a well-known electron-accepting unit, and its incorporation into larger conjugated systems is a common strategy for designing new materials. nih.gov

The synthesis of polyaromatic structures and derivatives with extended π-conjugation often starts from functionalized indane-1,3-diones. encyclopedia.pub The iodo-substituent on the 5-position provides a convenient point for modification through cross-coupling reactions, allowing for the attachment of various aromatic and heteroaromatic units. This modular approach enables the fine-tuning of the electronic properties of the resulting molecules, which are precursors to organic semiconductors and other functional materials. For example, the synthesis of core-modified light-driven molecular motors has utilized substituted 1,3-indanedione derivatives. acs.org

Role in the Synthesis of Non-Fullerene Acceptors (NFA) Backbones (as synthetic intermediates)

In the rapidly developing field of organic photovoltaics, non-fullerene acceptors (NFAs) have gained significant attention. This compound and its derivatives are crucial building blocks for the synthesis of the end-capping groups of many high-performance NFAs. researchgate.net

The synthesis of these end-capping groups often involves the Knoevenagel condensation of the active methylene (B1212753) group of the indane-1,3-dione with an aldehyde. The resulting 2-ylidene-1H-indene-1,3(2H)-dione unit is a potent electron-withdrawing group. Halogen substituents on the indane-1,3-dione ring, such as iodine, can further modulate the electronic properties of the NFA. For instance, fluorinated or chlorinated 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile end-capping groups are used in the design of new NFAs. rsc.org Similarly, 5,6-dichloro-1H-indene-1,3(2H)-dione is a component of the peripheral end groups in some Y6 family NFAs. ossila.com

The following table presents examples of NFA components derived from halogenated indene-1,3-dione precursors.

| NFA Component | Precursor Indene-1,3-dione Derivative | Application | Ref. |

| Fluorinated/Chlorinated 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile | Halogenated 1H-indene-1,3(2H)-dione | End-capping groups for NFAs | rsc.org |

| 5,6-dichloro-1H-indene-1,3(2H)-dione peripheral end groups | 5,6-dichloro-1H-indene-1,3(2H)-dione | Component of Y6 family NFAs | ossila.com |

Advanced Analytical and Spectroscopic Investigations of 5 Iodo 1h Indene 1,3 2h Dione

High-Resolution Mass Spectrometry for Mechanistic Elucidation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the detailed analysis of "5-iodo-1H-indene-1,3(2H)-dione". sterlingpharmasolutions.com Its high sensitivity and precision in mass measurement allow for the unambiguous determination of the elemental composition of the parent molecule and any related substances. researchgate.net

Mechanistic Elucidation: In the synthesis of "this compound," HRMS can be employed to identify transient intermediates, byproducts, and degradation products. nih.gov By providing exact mass measurements, it helps in proposing and verifying the structures of these species, thereby offering a clearer picture of the reaction pathways. The ability to couple HRMS with liquid chromatography (LC-HRMS) allows for the online monitoring of reactions, providing real-time data on the formation of products and the consumption of reactants.

Impurity Profiling: The detection and characterization of impurities are critical for ensuring the quality and purity of the final compound. thermofisher.com HRMS excels in this area due to its ability to detect and identify trace-level impurities, even in complex matrices. sterlingpharmasolutions.com For "this compound," this could include residual starting materials, byproducts from side reactions (e.g., over-iodination or incomplete cyclization), and degradation products. The high mass accuracy of HRMS allows for the confident assignment of elemental compositions to unknown impurities, which is the first step in their structural elucidation. ijprajournal.com

A typical workflow for impurity profiling of "this compound" using LC-HRMS would involve:

Separation of the compound from its impurities using a suitable HPLC method.

Detection and mass analysis of all eluting compounds by HRMS.

Determination of the elemental composition of detected impurities from their accurate mass measurements.

Further structural confirmation using tandem mass spectrometry (MS/MS) to obtain fragmentation patterns.

Advanced Nuclear Magnetic Resonance (NMR) Techniques

Advanced NMR techniques provide unparalleled insights into the molecular structure and solid-state properties of "this compound" and its derivatives.

While one-dimensional ¹H and ¹³C NMR are fundamental for basic structural verification, two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of all proton and carbon signals, especially in complex derivatives of "this compound". Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely used.

For instance, in a hypothetical derivative of "this compound," a COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace out the spin systems within the molecule. An HSQC spectrum would correlate directly bonded proton and carbon atoms, while an HMBC spectrum would show correlations between protons and carbons over two to three bonds. These long-range correlations are particularly powerful for identifying the connectivity between different parts of the molecule and for assigning quaternary carbons. researchgate.net

In the structural elucidation of related indandione derivatives, techniques like the Nuclear Overhauser Effect (NOE) spectroscopy have been used to determine the spatial proximity of atoms, which is crucial for establishing stereochemistry. nih.gov

Table 1: Application of 2D NMR Techniques for Structural Elucidation of a Hypothetical Derivative of this compound

| NMR Experiment | Information Provided |

| COSY | Reveals proton-proton (¹H-¹H) coupling networks, identifying adjacent protons. |

| HSQC | Correlates protons with their directly attached carbon atoms (¹H-¹³C one-bond correlations). |

| HMBC | Shows correlations between protons and carbons over multiple bonds (¹H-¹³C two- and three-bond correlations). researchgate.net |

| NOESY | Identifies protons that are close in space, which is critical for determining stereochemistry and conformation. nih.gov |

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. Solid-State NMR (SSNMR) is a powerful, non-destructive technique for studying the polymorphic forms of "this compound". researchgate.netdur.ac.uk Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, SSNMR spectra are sensitive to the local environment and conformation of molecules in the crystal lattice.

Differences in the crystallographic unit cell of polymorphs lead to distinct SSNMR spectra. nih.gov ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) is a common SSNMR experiment used for this purpose. Each carbon atom in a molecule within a distinct crystallographic environment will give rise to a separate resonance, allowing for the identification and quantification of different polymorphic forms in a sample. irispublishers.com

SSNMR can also provide information on:

The number of non-equivalent molecules in the asymmetric unit of the crystal.

Differences in molecular conformation and packing between polymorphs.

Intermolecular interactions, such as hydrogen bonding. dur.ac.uk

Dynamic nuclear polarization (DNP) can be used to enhance the sensitivity of SSNMR, which is particularly useful for detecting minor polymorphic impurities. rsc.org

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Interaction Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint of "this compound" and is sensitive to its conformation and intermolecular interactions. thermofisher.com These techniques are complementary, as some vibrational modes may be strong in IR and weak in Raman, and vice versa. nih.gov

The FT-IR and Raman spectra of "this compound" would be dominated by vibrations of the indanedione core. The carbonyl (C=O) stretching vibrations are particularly informative and are expected to appear as strong bands in the IR spectrum. In related 1,3-indandione (B147059) systems, asymmetric and symmetric C=O stretching bands are typically observed. researchgate.net The position of these bands can be influenced by the electronic effect of the iodine substituent and by intermolecular interactions in the solid state.

The carbon-iodine (C-I) stretching vibration would be a key feature for confirming the presence of the iodine atom, though it appears at lower wavenumbers. Other important vibrations include C-H stretching of the aromatic and methylene (B1212753) groups, and C=C stretching of the aromatic ring. scialert.net

Table 2: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Method |

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |